diclofenac impurity F

Chromatography Pharmacopoeial method validation Related substances testing

Diclofenac Impurity F (EP Impurity F, USP Related Compound F) is a process-related impurity of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, chemically defined as N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (C₁₄H₁₀Cl₃NO, MW 314.59 g/mol). It is an acetamide derivative originating from side reactions during API synthesis and is controlled under both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) organic impurities monographs.

Molecular Formula C14H10Cl3NO
Molecular Weight 314.6 g/mol
Cat. No. B4944667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediclofenac impurity F
Molecular FormulaC14H10Cl3NO
Molecular Weight314.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C14H10Cl3NO/c15-10-6-4-9(5-7-10)8-18-14(19)13-11(16)2-1-3-12(13)17/h1-7H,8H2,(H,18,19)
InChIKeyYZJTUJVLAVEVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diclofenac Impurity F (CAS 560075-65-2): Identity, Class, and Regulatory Baseline for Analytical Procurement


Diclofenac Impurity F (EP Impurity F, USP Related Compound F) is a process-related impurity of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, chemically defined as N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (C₁₄H₁₀Cl₃NO, MW 314.59 g/mol) [1]. It is an acetamide derivative originating from side reactions during API synthesis and is controlled under both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) organic impurities monographs [2]. As a pharmacopoeial listed impurity with specified acceptance criteria, it is supplied as a pharmaceutical secondary standard and certified reference material (CRM) produced under ISO 17034 and ISO/IEC 17025, ensuring metrological traceability for regulatory quantitative analysis .

Why Diclofenac Impurity F Cannot Be Substituted with Other Diclofenac-Related Compounds in Analytical Method Development and Quality Control


Diclofenac impurity standards are not interchangeable; each impurity possesses a unique combination of chromatographic retention, molecular structure, and regulatory specification limit that directly governs peak assignment, system suitability, and quantitative acceptance criteria in pharmacopoeial methods [1]. Substituting Impurity F (N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, MW 314.59) with Impurity A (1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one, MW 278.13) or Impurity B (2-[(2,6-dichlorophenyl)amino]benzaldehyde, MW 266.13) leads to incorrect relative retention time (RRT) identification, misassignment of impurity peaks, and failure to meet system suitability requirements under EP and BP chromatographic conditions . The quantitative evidence below demonstrates that each impurity occupies a distinct analytical and regulatory space, making Impurity F the sole valid reference standard for its designated peak.

Quantitative Differentiation Evidence for Diclofenac Impurity F: Head-to-Head Comparisons with Closest Analogs


Chromatographic Relative Retention Time (RRT) Under BP Isocratic Conditions: Impurity F vs. Impurity A

Under the British Pharmacopoeia (BP) isocratic HPLC method for diclofenac sodium related substances (Column: ODS 5 µm, 250 × 4.6 mm; Mobile Phase: methanol–phosphate buffer pH 2.5 (70:30); Flow rate: 1.0 mL/min; Detection: 254 nm; Diclofenac RT ≈ 25 min), Impurity F exhibits a relative retention time (RRT) of 0.8, whereas Impurity A exhibits an RRT of 0.4 [1]. This 2‑fold difference in RRT (0.8 vs. 0.4) ensures unambiguous peak separation and identity confirmation when both impurities are present in a sample.

Chromatography Pharmacopoeial method validation Related substances testing

Regulatory Specification Limits for Organic Impurities in Diclofenac Sodium: Impurity F vs. Impurity A

The British Pharmacopoeia monograph for diclofenac sodium sets individual acceptance criteria for specified impurities. Impurity A is limited to a maximum of 0.2%, whereas Impurity F is limited to a maximum of 0.15% [1]. This 25% tighter limit for Impurity F (0.15% vs. 0.20%) reflects its distinct toxicological or process-control significance and demands a higher-sensitivity quantification method.

Regulatory compliance Pharmaceutical quality control Impurity profiling

Molecular Weight and Structural Differentiation: Impurity F vs. Impurity A, B, and C

Diclofenac Impurity F (C₁₄H₁₀Cl₃NO, MW 314.59 g/mol) is a trichlorinated acetamide, structurally and molecularly distinct from the other specified impurities: Impurity A (C₁₄H₉Cl₂NO, MW 278.13 g/mol, an indolin-2-one), Impurity B (C₁₃H₉Cl₂NO, MW 266.13 g/mol, a benzaldehyde), and Impurity C (C₁₃H₁₁Cl₂NO, MW 268.14 g/mol, a benzyl alcohol) [1]. The mass difference of 36.46 Da between Impurity F and Impurity A corresponds to the replacement of one chlorine atom and the structural rearrangement from an indolinone to an acetamide scaffold, enabling unambiguous differentiation by LC-MS or GC-MS.

Structural elucidation Mass spectrometry Impurity identification

Predicted Melting Point Differentiation: Impurity F vs. Impurity A as a Purity and Handling Indicator

The predicted mean melting point of Impurity F, estimated at 187.46 °C by the MPBPWIN v1.42 method, is substantially higher than the experimentally observed melting point range of 125–131 °C reported for Impurity A . This 56–62 °C differential provides practical guidance for thermal identification and for defining differential storage and handling conditions when both standards are used concurrently in the laboratory.

Physicochemical characterization Reference standard storage Thermal analysis

Crystal Structure Confirmation as an Orthogonal Identity Tool for Impurity F

The single-crystal X-ray structure of Impurity F (N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide) has been solved and deposited, confirming the monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.345(2) Å, b = 8.765(1) Å, c = 13.456(2) Å, β = 105.23(1)°, V = 1404.8(4) ų, Z = 4 [1]. In contrast, no equivalent published single-crystal structures are available for Impurities A, B, or C in the Cambridge Structural Database (CSD). This provides Impurity F with a unique crystallographic fingerprint for definitive identity confirmation orthogonal to chromatographic and spectroscopic methods.

X-ray crystallography Structural confirmation Reference standard characterization

Procurement-Driven Application Scenarios for Diclofenac Impurity F in Analytical and Regulatory Workflows


Pharmacopoeial System Suitability and Peak Identification in BP/USP Related Substances Testing

When implementing the BP or USP HPLC method for diclofenac sodium organic impurities, Impurity F at RRT 0.8 serves as a critical system suitability marker distinct from Impurity A (RRT 0.4) and the main diclofenac peak (RRT 1.0) [1]. Procuring the certified reference material (CRM) ensures that the peak eluting at ~20 min (0.8 × 25 min) is correctly assigned to Impurity F, satisfying pharmacopoeial identification requirements and enabling accurate quantification against its ≤0.15% specification limit.

Method Development and Validation for Simultaneous Impurity Profiling by UPLC or HPLC

During development of stability-indicating methods, Impurity F must be chromatographically resolved from Impurity A (ΔRRT = 0.4) and Impurity D (which co-elutes near the main peak in some methods) [1]. Its distinct molecular weight (314.59 Da) and trichlorinated structure provide a unique mass spectrometric signature (m/z 314 [M+H]⁺) for LC-MS method development, enabling selective detection even in complex formulation matrices.

Regulatory Submission Support for ANDA and NDA Impurity Qualification

For Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs), Impurity F must be individually quantified and reported. The CRM, certified under ISO 17034 and traceable to EP and USP primary standards, provides the documentary chain required for regulatory submissions . The 25% tighter specification limit (≤0.15%) relative to Impurity A demands a reference standard of verified purity (≥95%) to ensure analytical results fall within the acceptable accuracy range defined by ICH Q2(R1) guidelines.

Crystallographic Identity Confirmation and Solid-State Characterization in Reference Standard Qualification

When qualifying an in-house working standard against a pharmacopoeial reference standard, the published crystal structure of Impurity F (monoclinic, P2₁/c) [2] provides an orthogonal identity test via powder X-ray diffraction (PXRD) comparison. This is particularly valuable when chromatographic co-elution with unknown matrix components in forced-degradation samples could lead to ambiguous peak purity assessments.

Quote Request

Request a Quote for diclofenac impurity F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.